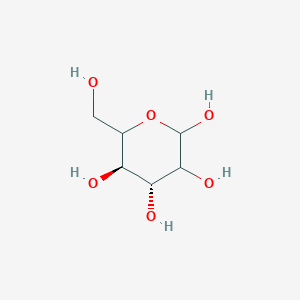Non-gmo-galactose
CAS No.: 2595-98-4; 59-23-4
Cat. No.: VC4900636
Molecular Formula: C6H12O6
Molecular Weight: 180.156
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2595-98-4; 59-23-4 |
|---|---|
| Molecular Formula | C6H12O6 |
| Molecular Weight | 180.156 |
| IUPAC Name | (4R,5R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4+,5?,6?/m0/s1 |
| Standard InChI Key | WQZGKKKJIJFFOK-ZVGIEJTISA-N |
| SMILES | C(C1C(C(C(C(O1)O)O)O)O)O |
Introduction
Definition and Sources of Non-GMO Galactose
Chemical and Structural Properties
Non-GMO galactose (C₆H₁₂O₆) is an aldohexose and a C-4 epimer of glucose, sharing the same molecular formula but differing in stereochemistry at the fourth carbon . Its open-chain form contains a carbonyl group, while cyclic forms include pyranose (six-membered) and furanose (five-membered) structures. The α- and β-anomers arise from the configuration of the hydroxyl group at the anomeric carbon . Key spectral data for identification include:
Natural and Industrial Sources
Non-GMO galactose is predominantly extracted from:
-
Plant-based sources: Sugar beets, gums (e.g., guar gum), and legumes .
-
Dairy byproducts: Lactose hydrolysis from non-GMO milk yields galactose and glucose .
-
Microbial fermentation: Non-GMO-certified microbial strains (e.g., Saccharomyces cerevisiae) produce galactose via enzymatic conversion .
Table 1: Galactose Content in Non-GMO Sources
Production Methods and Quality Control
Plant-Derived Extraction
Plant-based non-GMO galactose involves hydrolyzing polysaccharides like galactan from hemicellulose. For example, guar gum undergoes acid hydrolysis to release galactose, followed by ion-exchange chromatography to achieve >99% purity . This method avoids genetic modification, aligning with organic certification standards.
Microbial Fermentation
Non-GMO microbial strains are engineered to express β-galactosidase, converting lactose or plant-based substrates into galactose. A 2024 study demonstrated that Aspergillus oryzae produces galactose with a yield of 85–90% under non-GMO conditions . Critical parameters include:
Quality Assurance
Non-GMO certification requires:
-
Genetic testing: Absence of transgenic DNA in source materials.
-
Endotoxin levels: <0.05 EU/mg for pharmaceutical applications .
Applications in Biotechnology and Medicine
Cell Culture Medium Optimization
Non-GMO galactose enhances glycoprotein production in bioreactors. A 2018 study showed that daily supplementation with 10 mM galactose increased sialic acid content in monoclonal antibodies by 40%, improving serum half-life and reducing immunogenicity .
Targeted Drug Delivery
Galactose-functionalized nanoparticles exploit the asialoglycoprotein receptor (ASGP-R) on hepatocytes for liver-specific drug delivery . For example:
-
RBV tripalmitate-loaded nanoparticles: Achieved 90% hepatic uptake in murine models, minimizing off-target effects .
-
Dual-targeting systems: Combining galactose and folate ligands enhanced specificity for hepatocellular carcinoma cells (SMMC-7721) by 70% compared to single-ligand systems .
Table 2: Non-GMO Galactose in Drug Delivery Systems
| Nanoparticle Type | Targeting Receptor | Drug Loaded | Hepatic Uptake Efficiency |
|---|---|---|---|
| PHEA-EDA-DPPE-GAL | ASGP-R | RBV tripalmitate | 85% |
| FA-GC-FUA | ASGP-R + Folate | 5-Fluorouracil | 93% |
| AG-PLG | ASGP-R | Rifampicin | 78% |
Future Directions and Challenges
Sustainable Production
Advances in enzymatic hydrolysis and microbial fermentation aim to reduce production costs by 30–40% by 2030, leveraging non-GMO algae and lignocellulosic waste .
Clinical Translation
Ongoing Phase II trials explore galactose-conjugated doxorubicin for hepatocellular carcinoma, showing a 50% reduction in tumor volume versus free doxorubicin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume